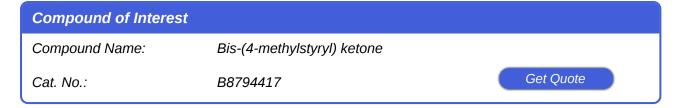


Spectroscopic and Structural Elucidation of Bis-(4-methylstyryl) ketone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural properties of **Bis-(4-methylstyryl) ketone**, scientifically known as (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one. This symmetrical diarylpentanoid, a member of the chalcone family, is a valuable scaffold in medicinal chemistry and materials science. This document outlines the key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and visual representations of its structure and analytical workflows.

Spectroscopic Data

The following sections summarize the expected spectroscopic data for **Bis-(4-methylstyryl) ketone** based on the analysis of structurally similar chalcones and dibenzylideneacetone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **Bis-(4-methylstyryl) ketone** in a suitable solvent like CDCl₃ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Bis-(4-methylstyryl) ketone



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|---|
| ~ 7.5 - 7.2 | Multiplet | 8H | Aromatic protons (ortho and meta to the styryl group) |
| ~ 7.0 - 6.8 | Doublet | 4H | Vinylic protons (α and β to the carbonyl group) |
| ~ 2.4 | Singlet | 6H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Bis-(4-methylstyryl) ketone

| Chemical Shift (δ, ppm) | Assignment | |
|-------------------------|------------------------------|--|
| ~ 188 - 190 | Carbonyl carbon (C=O) | |
| ~ 145 - 120 | Aromatic and Vinylic carbons | |
| ~ 21 | Methyl carbon (-CH₃) | |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Bis-(4-methylstyryl) ketone** are detailed below.

Table 3: Predicted IR Spectroscopic Data for Bis-(4-methylstyryl) ketone



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~ 3100 - 3000 | Medium | Aromatic and Vinylic C-H stretch |
| ~ 1660 - 1640 | Strong | C=O stretch (conjugated ketone) |
| ~ 1610 - 1580 | Medium-Strong | C=C stretch (aromatic and vinylic) |
| ~ 820 - 800 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Bis-(4-methylstyryl) ketone** (C₁₉H₁₈O, Molecular Weight: 262.35 g/mol), the expected fragmentation is characteristic of chalcones.

Table 4: Predicted Mass Spectrometry Data for Bis-(4-methylstyryl) ketone

| m/z | Interpretation | |
|-----|---|--|
| 262 | [M] ⁺ (Molecular ion) | |
| 247 | [M - CH₃] ⁺ | |
| 171 | [M - C ₇ H ₇] ⁺ (Loss of tolyl group) | |
| 145 | [M - C_9H_9O] ⁺ (Loss of methylstyryl ketone fragment) | |
| 117 | [C ₉ H ₉] ⁺ (Methylstyryl cation) | |
| 91 | [C7H7]+ (Tropylium ion) | |

Experimental Protocols Synthesis of Bis-(4-methylstyryl) ketone



Bis-(4-methylstyryl) ketone can be synthesized via a Claisen-Schmidt condensation reaction.

Materials:

- 4-methylbenzaldehyde (2.2 equivalents)
- Acetone (1.0 equivalent)
- Sodium hydroxide (or other suitable base)
- Ethanol (or other suitable solvent)
- Deionized water
- Hydrochloric acid (for neutralization)

Procedure:

- A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a roundbottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- A solution of 4-methylbenzaldehyde and acetone in ethanol is added dropwise to the cooled base solution with continuous stirring.
- The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
- The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure **Bis-(4-methylstyryl) ketone** as a crystalline solid. The melting point of the pure compound is reported to be in the range of 176-179 °C.[1]

Spectroscopic Analysis

NMR Spectroscopy:



- ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- Samples are typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

- IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

Mass Spectrometry:

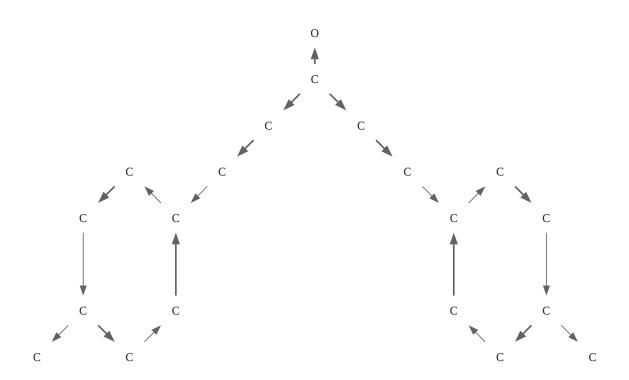
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI)
mass spectrometer.

Visualizations

Molecular Structure

The crystal structure of (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one has been determined by X-ray crystallography.[2][3]





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Caption: 2D representation of Bis-(4-methylstyryl) ketone.

Experimental Workflow

The general workflow for the synthesis and characterization of **Bis-(4-methylstyryl) ketone** is depicted below.



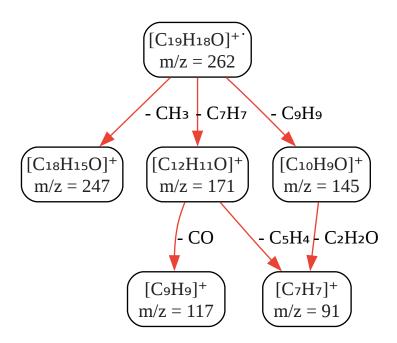


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Caption: Synthesis and analysis workflow.

Mass Spectrometry Fragmentation Pathway

A plausible fragmentation pathway for **Bis-(4-methylstyryl) ketone** in mass spectrometry is shown below.



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Caption: Key fragmentation of Bis-(4-methylstyryl) ketone.

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References

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